1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
Overview
Description
1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is an organic compound that features a pyrrole ring substituted with a 4-bromophenyl group and a trichloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Trichloroethanone Group: The final step involves the reaction of the brominated pyrrole with trichloroacetyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The trichloroethanone group can be reduced to a corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrole ring can be oxidized under strong oxidizing conditions to form pyrrole-2,5-diones.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Pyrrole-2,5-diones and other oxidized products.
Scientific Research Applications
1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It can be used as a probe to study the interactions of pyrrole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trichloroethanone moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-pyrrole: Lacks the trichloroethanone group, making it less reactive in certain chemical reactions.
1-(4-Chlorophenyl)-1H-pyrrole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Bromophenyl)-2,2,2-trichloroethanone:
Uniqueness: 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is unique due to the combination of the bromophenyl group, pyrrole ring, and trichloroethanone moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)pyrrol-2-yl]-2,2,2-trichloroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl3NO/c13-8-3-5-9(6-4-8)17-7-1-2-10(17)11(18)12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUVOKPXGHZMFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185999 | |
Record name | 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477849-05-1 | |
Record name | 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477849-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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